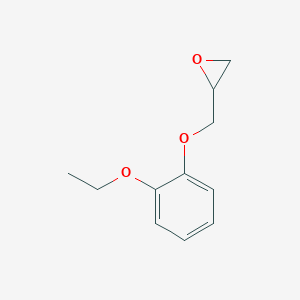
2-(2-Ethoxyphenoxymethyl)oxirane
Overview
Description
Mechanism of Action
Target of Action
Oxiranes, in general, are known to react with various biological targets due to their epoxide group .
Mode of Action
The mode of action of 2-(2-Ethoxyphenoxymethyl)oxirane involves a ring-opening reaction initiated by a tertiary amine . This reaction is a key step in the synthesis of various functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Biochemical Pathways
The compound is known to participate in the ring-opening reactions of oxiranes, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .
Pharmacokinetics
The compound is known to be a colorless oil , suggesting that it may have good solubility in organic solvents . It’s also stored in a refrigerator, indicating that it may be sensitive to temperature .
Result of Action
The result of the action of this compound is the formation of various functionalized molecules through ring-opening reactions . These molecules can bear multiple reaction centers at contiguous or distal carbon atoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of the ring-opening reactions . Additionally, the presence of a tertiary amine is necessary to initiate these reactions .
Biochemical Analysis
Biochemical Properties
2-(2-Ethoxyphenoxymethyl)oxirane plays a significant role in biochemical reactions due to its reactive oxirane ring. This ring can undergo nucleophilic attack by various biomolecules, including enzymes and proteins. One of the primary interactions of this compound is with epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols . This interaction is crucial in detoxifying the compound and preventing potential toxic effects. Additionally, this compound can interact with glutathione S-transferases, leading to the conjugation of glutathione to the oxirane ring, further aiding in its detoxification .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverseFor instance, the interaction of this compound with epoxide hydrolases can lead to the formation of diols, which may affect cellular signaling pathways . Additionally, the compound’s interaction with glutathione S-transferases can influence cellular redox balance and detoxification processes . These interactions can result in changes in gene expression and metabolic flux, ultimately impacting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the oxirane ring to nucleophilic sites on biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, the interaction of this compound with epoxide hydrolases results in the hydrolysis of the oxirane ring, leading to the formation of diols . This reaction can modulate the activity of the enzyme and influence downstream signaling pathways. Additionally, the compound’s interaction with glutathione S-transferases can lead to the conjugation of glutathione to the oxirane ring, affecting the compound’s detoxification and cellular redox balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or other nucleophiles . This hydrolysis can lead to the formation of diols, which may have different biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular signaling pathways and gene expression, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including enzyme inhibition, oxidative stress, and disruption of cellular signaling pathways . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular function and gene expression . Additionally, high doses of the compound can result in adverse effects, such as tissue damage and organ toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its detoxification and elimination. The compound is metabolized by epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols . These diols can then be further metabolized by other enzymes, such as alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of carboxylic acids and other metabolites . Additionally, this compound can be conjugated with glutathione by glutathione S-transferases, facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature . Once inside the cell, this compound can interact with transporters and binding proteins, which facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with various biomolecules and cellular structures. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, the interaction of this compound with epoxide hydrolases can lead to its localization in the endoplasmic reticulum, where these enzymes are predominantly found . Additionally, the compound’s interaction with glutathione S-transferases can influence its localization in the cytoplasm and other cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Ethoxyphenoxymethyl)oxirane can be synthesized from 2-Ethoxyphenol and epichlorohydrin. The reaction involves the formation of an ether linkage between the phenol and the epoxide group of epichlorohydrin . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the formation of the ether bond.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenoxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to an alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers and alcohols
Scientific Research Applications
2-(2-Ethoxyphenoxymethyl)oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of coatings, adhesives, and resins .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxyphenyl glycidyl ether
- 1-(2-Ethoxyphenoxy)-2,3-epoxypropane
- Oxirane, 2-[(2-ethoxyphenoxy)methyl]-
Uniqueness
2-(2-Ethoxyphenoxymethyl)oxirane is unique due to its specific structure, which combines an ethoxyphenyl group with an epoxide ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
2-[(2-ethoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOGZXNBSUIGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297673 | |
| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-35-5 | |
| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5296-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

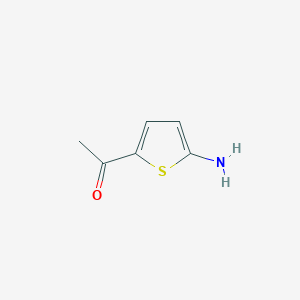
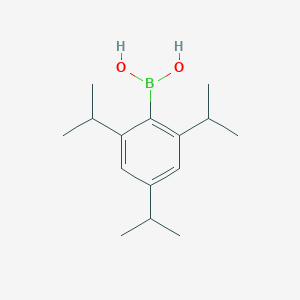
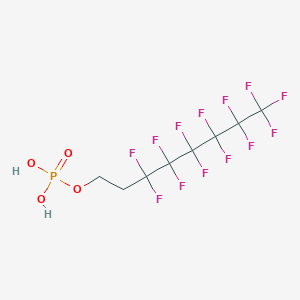
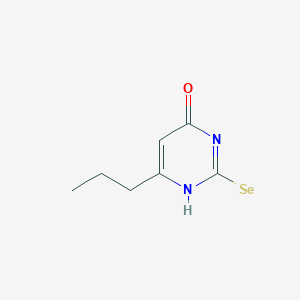
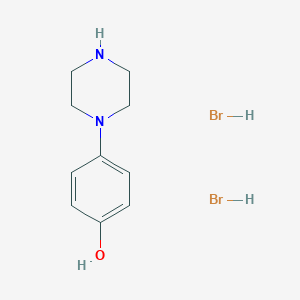
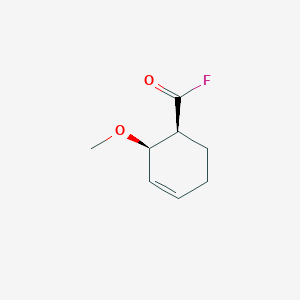
![Bis[2-(perfluorohexyl)ethyl] Phosphate](/img/structure/B142144.png)
![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)
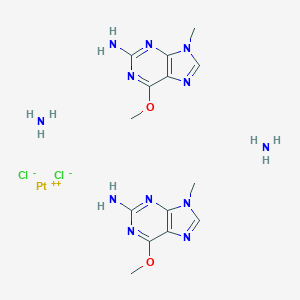

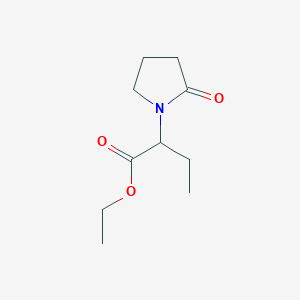
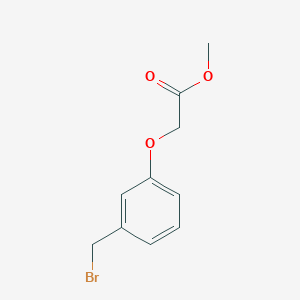
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
